molecular formula C9H8ClF4N B13270784 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine CAS No. 1822779-46-3

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine

Cat. No.: B13270784
CAS No.: 1822779-46-3
M. Wt: 241.61 g/mol
InChI Key: NSFSQAYIVBVFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, a chloro substituent, and a fluoroethanamine moiety, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable fluorinating agent to introduce the fluoro group. This is followed by reductive amination to form the ethanamine moiety. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine involves its interaction with molecular targets in biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine can be compared with other similar compounds, such as:

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and chloro substituents but differs in its functional group, leading to different reactivity and applications.

    4-Chloro-3-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of the fluoroethanamine moiety, resulting in different chemical and biological properties.

    3,5-Bis(trifluoromethyl)phenyl isocyanate:

Properties

CAS No.

1822779-46-3

Molecular Formula

C9H8ClF4N

Molecular Weight

241.61 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-fluoroethanamine

InChI

InChI=1S/C9H8ClF4N/c10-7-2-1-5(8(15)4-11)3-6(7)9(12,13)14/h1-3,8H,4,15H2

InChI Key

NSFSQAYIVBVFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CF)N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.